2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-27-21-5-3-2-4-20(21)26-23(27)17-8-6-16(7-9-17)14-25-22(28)15-29-19-12-10-18(24)11-13-19/h2-5,10-13,16-17H,6-9,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQPJHUOOOXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been reported to bind to a variety of therapeutic targets.
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The benzimidazole ring in the compound is known to bind to a variety of therapeutic targets, exhibiting a broad spectrum of biological activities. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to specific proteins and enzymes can alter cellular responses, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The benzimidazole moiety is known for its ability to form stable complexes with metal ions and other biomolecules, leading to enzyme inhibition or activation. This can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can influence its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Biological Activity
The compound 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 359.42 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A fluorophenoxy moiety which may enhance lipophilicity and biological activity.
- A benzo[d]imidazole core known for its pharmacological properties, including interactions with various receptors.
Research suggests that compounds with benzo[d]imidazole structures can act as selective modulators of GABA-A receptors, potentially influencing neurotransmitter activity in the brain . The specific mechanism for this compound remains under investigation but may involve modulation of ion channels or interference with cellular signaling pathways.
Anticancer Activity
Several studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:
- Cytotoxicity against cancer cell lines : In vitro assays revealed IC50 values indicating effective inhibition of cell proliferation in various cancer types .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 25.72 ± 3.95 | |
| U87 (Glioblastoma) | 45.2 ± 13.0 | |
| A549 (Lung Cancer) | 30.0 ± 5.0 |
Neuropharmacological Effects
The potential neuropharmacological effects are also noteworthy. The benzo[d]imidazole scaffold has been linked to anxiolytic and anticonvulsant activities through GABA-A receptor modulation . This raises the possibility that the compound could serve as a therapeutic agent for anxiety disorders or epilepsy.
Preclinical Studies
In preclinical models, compounds similar to this benzo[d]imidazole derivative were tested for their ability to induce apoptosis in cancer cells. Flow cytometry results indicated a dose-dependent increase in apoptotic cells when treated with these compounds, suggesting a robust mechanism for inducing cell death in tumorigenic cells .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies are essential for understanding the bioavailability and metabolic stability of this compound. Early findings suggest that modifications to the benzo[d]imidazole structure can enhance metabolic stability, which is crucial for developing effective therapeutic agents .
Scientific Research Applications
GABA-A Receptor Modulation
Recent studies indicate that benzimidazole derivatives, including those similar to the target compound, act as positive allosteric modulators (PAMs) of the GABA-A receptor. The structural modifications, such as the introduction of fluorine at specific positions, enhance metabolic stability and receptor binding affinity. For instance, derivatives like 2-(4-fluorophenyl)-1H-benzo[d]imidazole have shown promising results in improving the pharmacological profiles of GABA-A receptor PAMs by stabilizing their metabolic pathways and enhancing their efficacy in modulating neurotransmission .
Anti-Cancer Activity
The compound has been investigated for its anti-cancer properties. Research has demonstrated that related benzimidazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure showed IC50 values indicating effective inhibition of tumor growth in MCF cell lines and murine leukemia models . The substitution patterns on the benzimidazole ring are crucial for enhancing anti-cancer activity, suggesting that modifications to the acetamide moiety may also yield beneficial effects.
Table 1: Summary of Relevant Studies
Chemical Reactions Analysis
Table 1: Critical Synthetic Steps and Conditions
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage to 2-(4-fluorophenoxy)acetic acid and the cyclohexylmethylamine derivative.
-
Basic hydrolysis : Similar cleavage with NaOH/EtOH at 80°C .
Table 2: Hydrolysis Conditions and Outcomes
| Conditions | Products | Reaction Time | Efficiency | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 2-(4-fluorophenoxy)acetic acid + amine | 4–6 hours | >90% | |
| 2M NaOH/EtOH, 80°C | Same as above | 3 hours | 85% |
Substitution Reactions
The fluorophenoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
-
Fluorine displacement : Limited reactivity due to fluorine’s electronegativity, but feasible with strong nucleophiles (e.g., thiophenol/K₂CO₃ in DMF at 120°C) .
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Thiophenol/K₂CO₃ | DMF, 120°C, 12 hours | 2-(4-thiophenoxyphenoxy)-acetamide | Antimicrobial studies |
Metabolic Transformations
In vitro studies with human liver microsomes (HLMs) reveal key metabolic pathways:
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Hydroxylation : At the benzimidazole methyl group (→ CH₂OH) or fluorophenyl ring .
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Demethylation : Removal of the 1-methyl group from benzimidazole .
Table 4: Metabolic Stability Data
| Compound | % Parent Remaining (120 min) | Major Metabolites | CYP Enzymes Involved | Reference |
|---|---|---|---|---|
| Target compound | 90% | M1 (hydroxylated), M2 (demethylated) | CYP3A4, CYP2D6 |
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with DSC revealing a melting point at 185–190°C. Major degradation products include:
-
4-fluorophenol (from fluorophenoxy cleavage).
-
Benzimidazole fragments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoimidazole-Acetamide Cores
The following compounds share structural motifs with the target molecule, differing primarily in substituents and linker regions:
Key Structural Insights :
- Electron-Withdrawing Groups (e.g., NO₂ in 6p): Enhance quorum sensing inhibition but may increase cytotoxicity .
- Linker Flexibility : The cyclohexylmethyl group in the target compound likely improves membrane permeability compared to rigid triazole linkers (e.g., 6p) .
- Halogen Effects : Fluorine in the target compound vs. chlorine in ’s analogue may alter metabolic stability and binding kinetics due to differences in electronegativity and van der Waals radii .
Physicochemical Properties
Synthetic Accessibility : The target compound’s cyclohexyl-benzoimidazole moiety may require multistep synthesis (e.g., cyclohexane functionalization and benzoimidazole cyclization), contrasting with simpler triazole-linked analogues .
Computational and Docking Insights
- 6p demonstrated strong binding to the LasR receptor (PDB ID: 2UV0) via hydrogen bonding with nitro and triazole groups . The target compound’s fluorophenoxy group may engage in hydrophobic interactions, while the benzoimidazole core could mimic native ligand binding motifs.
Q & A
Q. What are the key synthetic strategies for preparing 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide?
The synthesis typically involves coupling the 4-fluorophenoxy acetamide moiety to the cyclohexylmethyl-benzoimidazole scaffold. Critical steps include:
- Activation of carboxylic acids : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate amide bond formation under anhydrous conditions (dry DCM, 0–5°C) .
- Intermediate purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) and isolate intermediates using acid-base workups (e.g., 2.0 N HCl for protonation) .
- Cyclohexylmethyl linkage : Optimize steric effects by introducing the benzoimidazole group via nucleophilic substitution or palladium-catalyzed coupling .
Q. How is the compound characterized structurally and spectroscopically?
- NMR spectroscopy : Use 400 MHz ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., fluorophenoxy aromatic protons at δ 7.2–7.8 ppm, cyclohexyl CH₂ at δ 1.5–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- X-ray crystallography : Resolve conformational details (e.g., cyclohexyl chair vs. boat) using single-crystal diffraction .
Q. What solvent systems are optimal for recrystallization?
Ethanol or methanol is preferred for recrystallizing intermediates (e.g., benzoimidazole derivatives) due to their polarity and ability to dissolve aromatic acetamides while minimizing side-product formation .
Advanced Research Questions
Q. How can computational methods improve reaction design and yield optimization?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for coupling reactions .
- Machine learning : Train models on experimental datasets (e.g., solvent polarity, temperature) to predict optimal conditions for TBTU-mediated amidation .
- Molecular dynamics : Simulate steric interactions between the cyclohexylmethyl group and benzoimidazole to guide substituent placement .
Q. What experimental strategies resolve contradictions in fluorescence or bioactivity data?
- Batch-to-batch variability : Perform elemental analysis (±0.5% tolerance) to confirm purity and rule out residual solvents or unreacted intermediates .
- Fluorescence quenching studies : Investigate solvent effects (e.g., polarity, pH) on fluorophenoxy emission profiles using spectrofluorometry .
- Dose-response assays : Replicate bioactivity tests (e.g., COX inhibition) under controlled conditions (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modular substitution : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
- Scaffold rigidification : Introduce sp³-hybridized carbons (e.g., cyclopropane) into the cyclohexyl ring to probe conformational flexibility vs. activity .
- Pharmacophore mapping : Overlay X-ray structures of derivatives with target proteins (e.g., kinases) to identify critical hydrogen-bonding motifs .
Methodological Considerations
Q. What quality control measures ensure reproducibility in synthesis?
- Stoichiometric precision : Use freshly distilled 2,6-lutidine to scavenge HCl during coupling reactions, preventing side reactions .
- Reaction monitoring : Track progress via TLC at 15-minute intervals for fast-reacting intermediates (e.g., amine-acid couplings) .
- Stability testing : Store final compounds under argon at –20°C to prevent hydrolysis of the acetamide group .
Q. How to address low yields in large-scale syntheses?
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) for improved efficiency in gram-scale reactions .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times for temperature-sensitive steps .
Data Interpretation Challenges
Q. Why might NMR spectra show unexpected splitting patterns?
- Dynamic effects : Atropisomerism in the benzoimidazole ring or restricted rotation of the cyclohexyl group can split signals. Variable-temperature NMR (e.g., –40°C to 50°C) resolves these effects .
- Impurity overlap : Use 2D NMR (e.g., COSY, HSQC) to distinguish diastereomeric byproducts from the target compound .
Q. How to validate conflicting bioactivity results across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
